5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(2-methylpropyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(2-methylpropyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(2-methylpropyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Alkylation and acylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(2-methylpropyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazolopyrimidine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides, thiol reagents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazolopyrimidine derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(2-methylpropyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biology: It is used in research to understand its effects on cellular processes and its potential as a tool for studying enzyme inhibition.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It may be used in the development of new chemical processes or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(2-methylpropyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidines: Compounds with similar triazolopyrimidine cores but different substituents.
Benzylsulfanyl derivatives: Compounds with benzylsulfanyl groups attached to different core structures.
Phenyl-substituted compounds: Compounds with phenyl groups attached to various heterocyclic cores.
Uniqueness
5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(2-methylpropyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and the triazolopyrimidine core
Properties
Molecular Formula |
C25H29N5OS |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
5-methyl-2-[(3-methylphenyl)methylsulfanyl]-7-(2-methylpropyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C25H29N5OS/c1-16(2)13-21-22(23(31)27-20-11-6-5-7-12-20)18(4)26-24-28-25(29-30(21)24)32-15-19-10-8-9-17(3)14-19/h5-12,14,16,21H,13,15H2,1-4H3,(H,27,31)(H,26,28,29) |
InChI Key |
BDVBVSQVSNXJDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4)CC(C)C |
Origin of Product |
United States |
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